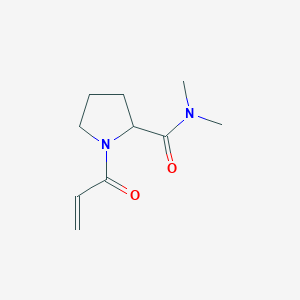

N,N-dimethyl-1-prop-2-enoylpyrrolidine-2-carboxamide

Description

N,N-dimethyl-1-prop-2-enoylpyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carboxamide group

Properties

IUPAC Name |

N,N-dimethyl-1-prop-2-enoylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-9(13)12-7-5-6-8(12)10(14)11(2)3/h4,8H,1,5-7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLULENDAXWOIBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCCN1C(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-prop-2-enoylpyrrolidine-2-carboxamide typically involves the reaction of a pyrrolidine derivative with an appropriate acylating agent. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a base such as triethylamine to facilitate the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-prop-2-enoylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N,N-dimethyl-1-prop-2-enoylpyrrolidine-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-prop-2-enoylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

N-Methyl-2-pyrrolidone (NMP): A structurally related compound used as a solvent in various industrial applications.

N,N-dimethylpyridin-4-amine: Another related compound used in organic synthesis and as a catalyst.

Uniqueness

N,N-dimethyl-1-prop-2-enoylpyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N,N-dimethyl-1-prop-2-enoylpyrrolidine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental results, and implications for future research.

This compound can be synthesized through the reaction of pyrrolidine derivatives with acylating agents, typically employing solvents like N,N-dimethylformamide (DMF) and bases such as triethylamine. The synthesis process is crucial for obtaining high yields and purity, which are essential for subsequent biological evaluations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to various physiological effects. The exact pathways involved depend on the context of its application.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

2. Anticancer Activity

This compound has also been explored for its anticancer properties. Studies have demonstrated that it can inhibit the growth of certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of various synthesized compounds, including this compound. The results indicated a notable inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Potential

In another investigation, the compound was tested against several cancer cell lines, including breast and colon cancer cells. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent anticancer effects .

Data Table: Summary of Biological Activities

| Activity Type | Tested Against | Results | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Significant inhibition observed | |

| Anticancer | Breast and colon cancer cells | Dose-dependent reduction in viability |

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. These studies reveal that the compound forms critical hydrogen bonds at the active sites of these enzymes, indicating its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N-dimethyl-1-prop-2-enoylpyrrolidine-2-carboxamide?

- Methodological Answer : The synthesis typically involves acylation of pyrrolidine derivatives. For example, reacting N,N-dimethylpyrrolidine-2-carboxamide with acryloyl chloride under basic conditions (e.g., triethylamine in dichloromethane) yields the target compound. Optimization of stoichiometry and reaction time is critical to minimize side reactions like over-acylation . Purification often employs column chromatography or recrystallization using solvents such as ethyl acetate/hexane mixtures.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, confirming substitution patterns on the pyrrolidine ring and acryloyl group. For instance, the acryloyl vinyl protons appear as distinct doublets (δ ~5.8–6.4 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- IR Spectroscopy : Identifies carbonyl stretches (amide C=O at ~1650 cm⁻¹, acryloyl C=O at ~1700 cm⁻¹) .

Q. How is X-ray crystallography applied to resolve the compound’s stereochemistry?

- Methodological Answer : Single-crystal X-ray diffraction (using SHELX programs ) resolves absolute configuration. Crystals are grown via slow evaporation from ethanol. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Hydrogen bonding networks (e.g., N-H···O interactions) stabilize the crystal lattice, aiding in structure determination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) suppress acryloyl group polymerization.

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) may enhance acylation efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve reagent solubility, while additives like molecular sieves absorb byproducts .

- Table of Optimization Parameters :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 0–5°C | 15–20% |

| Catalyst | ZnCl₂ (5 mol%) | 25% |

| Solvent | THF | 10% |

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model transition states and electronic properties. For example, the acryloyl group’s electron-deficient double bond is prone to nucleophilic attacks, which DFT can quantify via LUMO maps . Molecular dynamics simulations assess conformational flexibility in solution, informing solvent effects on reactivity .

Q. How can data contradictions in spectroscopic vs. crystallographic results be resolved?

- Methodological Answer : Contradictions (e.g., NMR suggesting planar amide vs. crystallography showing puckered pyrrolidine) arise from dynamic vs. static structures. Variable-temperature NMR (e.g., −50°C to 50°C) detects conformational exchange. Cross-validation with NOESY/ROESY NMR identifies spatial proximities, while Hirshfeld surface analysis in crystallography maps intermolecular interactions .

Q. What strategies address stereochemical challenges during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)-proline derivatives to induce enantioselectivity .

- Asymmetric Catalysis : Organocatalysts (e.g., Jørgensen-Hayashi catalyst) promote Michael additions to the acryloyl group .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) separate enantiomers via selective ester hydrolysis .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.